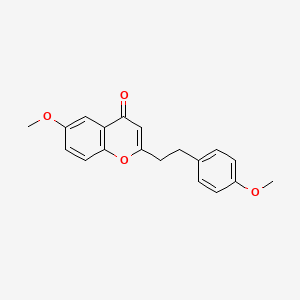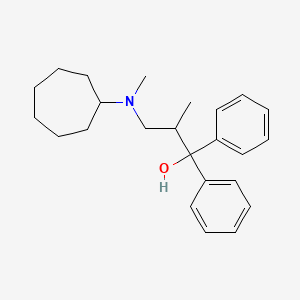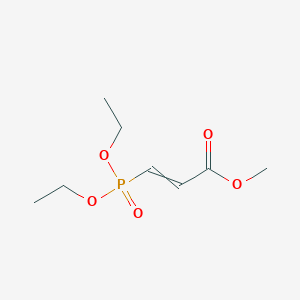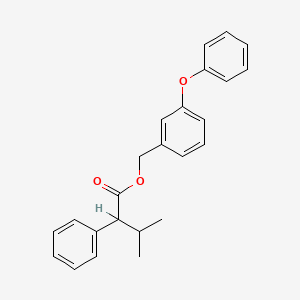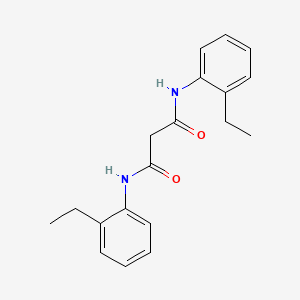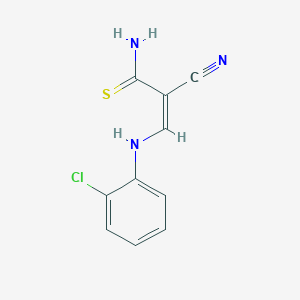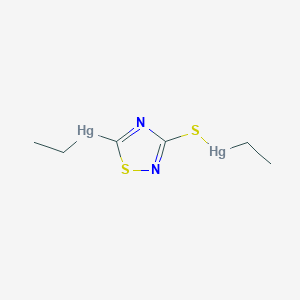
Ethyl(5-ethylmercuri-3-(1,2,4-thiadiazolyl)thio)mercury(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercury(II), ethyl(5-ethylmercuri-3-(1,2,4-thiadiazolyl)thio)- is an organomercury compound that features a thiadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mercury(II), ethyl(5-ethylmercuri-3-(1,2,4-thiadiazolyl)thio)- typically involves the reaction of ethylmercury chloride with 5-ethyl-1,2,4-thiadiazole-3-thiol. The reaction is carried out in an organic solvent such as ethanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Mercury(II), ethyl(5-ethylmercuri-3-(1,2,4-thiadiazolyl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert the mercury(II) center to mercury(I) or elemental mercury.
Substitution: The ethyl group or the thiadiazole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or aryl halides can be used for substitution reactions.
Major Products
Oxidation: Mercury(II) oxide and other oxidized derivatives.
Reduction: Mercury(I) compounds or elemental mercury.
Substitution: Various substituted thiadiazole derivatives.
Applications De Recherche Scientifique
Mercury(II), ethyl(5-ethylmercuri-3-(1,2,4-thiadiazolyl)thio)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and sensors.
Mécanisme D'action
The mechanism of action of Mercury(II), ethyl(5-ethylmercuri-3-(1,2,4-thiadiazolyl)thio)- involves its interaction with biological molecules. The compound can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzymes and other proteins, affecting various cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methylmercury(II) chloride
- Phenylmercury(II) acetate
- Mercury(II) thiocyanate
Uniqueness
Mercury(II), ethyl(5-ethylmercuri-3-(1,2,4-thiadiazolyl)thio)- is unique due to the presence of the thiadiazole ring, which imparts specific chemical and biological properties.
Propriétés
Numéro CAS |
73928-12-8 |
|---|---|
Formule moléculaire |
C6H10Hg2N2S2 |
Poids moléculaire |
575.5 g/mol |
Nom IUPAC |
ethyl-[3-(ethylmercuriosulfanyl)-1,2,4-thiadiazol-5-yl]mercury |
InChI |
InChI=1S/C2HN2S2.2C2H5.2Hg/c5-2-3-1-6-4-2;2*1-2;;/h(H,4,5);2*1H2,2H3;;/q;;;;+1/p-1 |
Clé InChI |
ZUDWSLVZEURLLW-UHFFFAOYSA-M |
SMILES canonique |
CC[Hg]C1=NC(=NS1)S[Hg]CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


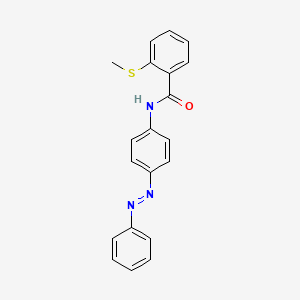
![1-Benzoyl-4,6-dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14160247.png)

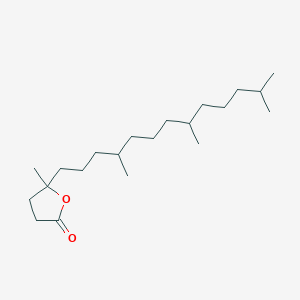
![n4-[6-(Benzylsulfanyl)-7-chloroquinolin-4-yl]-n1,n1-diethylpentane-1,4-diamine](/img/structure/B14160267.png)
